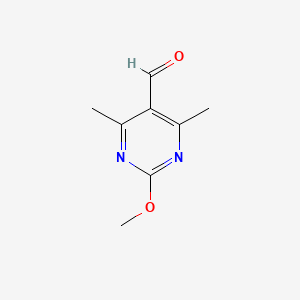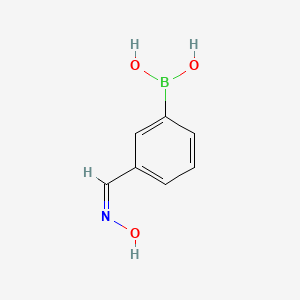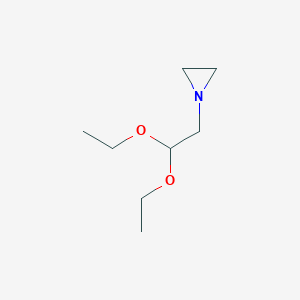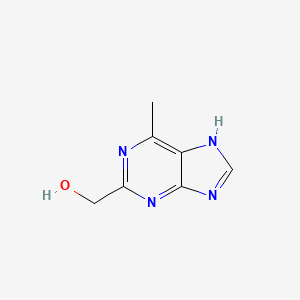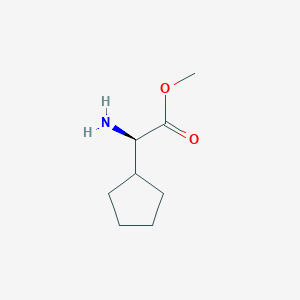
(R)-Methyl 2-amino-2-cyclopentylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-2-cyclopentylacetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl ring attached to an amino group and a methyl ester group. The chirality of the compound is due to the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-amino-2-cyclopentylacetate typically involves the following steps:
Amination: The addition of an amino group to the cyclopentylated intermediate.
Esterification: The formation of the methyl ester group.
One common method involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the asymmetric hydrogenation of a suitable precursor using a chiral rhodium or ruthenium catalyst can yield ®-Methyl 2-amino-2-cyclopentylacetate with high enantiomeric purity .
Industrial Production Methods: Industrial production of ®-Methyl 2-amino-2-cyclopentylacetate often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 2-amino-2-cyclopentylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to alcohols.
Substitution: Formation of amides or other substituted derivatives
Scientific Research Applications
®-Methyl 2-amino-2-cyclopentylacetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-cyclopentylacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
2-Amino-2-cyclopentylacetic acid: Shares the cyclopentyl and amino groups but lacks the ester functionality.
Cyclopentolate: An anticholinergic compound with a similar cyclopentyl structure but different functional groups.
Uniqueness: ®-Methyl 2-amino-2-cyclopentylacetate is unique due to its specific combination of functional groups and chirality. This combination allows for selective interactions with biological targets and makes it a valuable compound in asymmetric synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-cyclopentylacetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI Key |
ZGQSMYWOPKCARZ-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1CCCC1)N |
Canonical SMILES |
COC(=O)C(C1CCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B11918075.png)
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

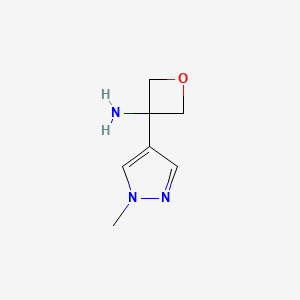

![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
